molecular formula C19H19N5S B15076483 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile

3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile

Cat. No.: B15076483
M. Wt: 349.5 g/mol
InChI Key: QWKXVBGYVYWXHX-UHFFFAOYSA-N
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Description

3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with isothiocyanates to form the triazole ring, followed by further functionalization to introduce the propanenitrile group. Reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions. .

Scientific Research Applications

3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile involves its interaction with specific molecular targets. The triazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as 3-[(4-methylphenyl)amino]propanenitrile and 3-(4-chlorophenyl)-5-((4-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole . Compared to these compounds, 3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile has unique structural features that may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

3-[3-(4-methylanilino)-4-(4-methylphenyl)-5-sulfanylidene-1,2,4-triazol-1-yl]propanenitrile

InChI

InChI=1S/C19H19N5S/c1-14-4-8-16(9-5-14)21-18-22-23(13-3-12-20)19(25)24(18)17-10-6-15(2)7-11-17/h4-11H,3,13H2,1-2H3,(H,21,22)

InChI Key

QWKXVBGYVYWXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN(C(=S)N2C3=CC=C(C=C3)C)CCC#N

Origin of Product

United States

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